Cas no 2142182-33-8 (2-(3-formamido-5-methyloxolan-3-yl)acetic acid)

2-(3-formamido-5-methyloxolan-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-formamido-5-methyloxolan-3-yl)acetic acid
- EN300-1287683
- 2142182-33-8
-
- インチ: 1S/C8H13NO4/c1-6-2-8(4-13-6,9-5-10)3-7(11)12/h5-6H,2-4H2,1H3,(H,9,10)(H,11,12)
- InChIKey: NBRVZXUAQXGJPE-UHFFFAOYSA-N
- ほほえんだ: O1CC(CC(=O)O)(CC1C)NC=O
計算された属性
- せいみつぶんしりょう: 187.08445790g/mol
- どういたいしつりょう: 187.08445790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
2-(3-formamido-5-methyloxolan-3-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1287683-1.0g |
2-(3-formamido-5-methyloxolan-3-yl)acetic acid |
2142182-33-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1287683-500mg |
2-(3-formamido-5-methyloxolan-3-yl)acetic acid |
2142182-33-8 | 500mg |
$1014.0 | 2023-10-01 | ||
Enamine | EN300-1287683-250mg |
2-(3-formamido-5-methyloxolan-3-yl)acetic acid |
2142182-33-8 | 250mg |
$972.0 | 2023-10-01 | ||
Enamine | EN300-1287683-2500mg |
2-(3-formamido-5-methyloxolan-3-yl)acetic acid |
2142182-33-8 | 2500mg |
$2071.0 | 2023-10-01 | ||
Enamine | EN300-1287683-1000mg |
2-(3-formamido-5-methyloxolan-3-yl)acetic acid |
2142182-33-8 | 1000mg |
$1057.0 | 2023-10-01 | ||
Enamine | EN300-1287683-50mg |
2-(3-formamido-5-methyloxolan-3-yl)acetic acid |
2142182-33-8 | 50mg |
$888.0 | 2023-10-01 | ||
Enamine | EN300-1287683-100mg |
2-(3-formamido-5-methyloxolan-3-yl)acetic acid |
2142182-33-8 | 100mg |
$930.0 | 2023-10-01 | ||
Enamine | EN300-1287683-5000mg |
2-(3-formamido-5-methyloxolan-3-yl)acetic acid |
2142182-33-8 | 5000mg |
$3065.0 | 2023-10-01 | ||
Enamine | EN300-1287683-10000mg |
2-(3-formamido-5-methyloxolan-3-yl)acetic acid |
2142182-33-8 | 10000mg |
$4545.0 | 2023-10-01 |
2-(3-formamido-5-methyloxolan-3-yl)acetic acid 関連文献
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
2-(3-formamido-5-methyloxolan-3-yl)acetic acidに関する追加情報
Introduction to 2-(3-formamido-5-methyloxolan-3-yl)acetic acid (CAS No. 2142182-33-8)
2-(3-formamido-5-methyloxolan-3-yl)acetic acid, identified by the chemical identifier CAS No. 2142182-33-8, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural framework comprising an acetic acid moiety linked to a furan ring substituted with an amide group, has garnered attention due to its potential biological activities and synthetic utility. The presence of both the formamido and methylated furan functionalities suggests a rich chemical space for interaction with biological targets, making it a valuable scaffold for drug discovery efforts.
The structural composition of 2-(3-formamido-5-methyloxolan-3-yl)acetic acid positions it as a candidate for further exploration in medicinal chemistry. The furan ring, a common motif in natural products and bioactive molecules, contributes to the compound's heterocyclic nature, which is often associated with enhanced binding affinity and selectivity. The amide group appended to the furan ring introduces polarity and potential hydrogen bonding capabilities, which can be exploited in designing molecules with specific pharmacological profiles.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for therapeutic applications. The methylated furan moiety in this compound is particularly noteworthy, as modifications at this position can significantly influence its electronic properties and biological interactions. This has led to extensive research into derivatives of this scaffold, aiming to optimize their pharmacokinetic and pharmacodynamic properties.
One of the most compelling aspects of 2-(3-formamido-5-methyloxolan-3-yl)acetic acid is its potential as a building block for more complex molecules. The acetic acid functionality provides a ready site for further derivatization, allowing chemists to append various substituents that can modulate activity. This flexibility has made it a popular choice for medicinal chemists seeking to develop new inhibitors or agonists targeting specific enzymes or receptors.
Recent advancements in computational chemistry have further enhanced the utility of compounds like 2-(3-formamido-5-methyloxolan-3-yl)acetic acid. High-throughput virtual screening (HTVS) and molecular docking studies have enabled researchers to rapidly evaluate the binding affinity of this molecule to various biological targets. These computational approaches have identified several promising derivatives with enhanced potency and selectivity, paving the way for new drug candidates.
The synthesis of 2-(3-formamido-5-methyloxolan-3-yl)acetic acid presents an intriguing challenge due to its complex structural features. Traditional synthetic routes often involve multi-step sequences that require careful optimization to achieve high yields and purity. However, recent innovations in synthetic methodology have streamlined these processes, making it more feasible to produce this compound on a larger scale.
One particularly innovative approach involves the use of transition metal-catalyzed reactions to construct the core heterocyclic framework efficiently. For instance, palladium-catalyzed cross-coupling reactions have been employed to form the bond between the furan ring and the acetic acid moiety, offering high regioselectivity and functional group tolerance. These advances have not only simplified the synthesis but also opened up new possibilities for introducing additional modifications at key positions within the molecule.
The biological activity of 2-(3-formamido-5-methyloxolan-3-yl)acetic acid has been extensively studied in recent years. Initial screenings have revealed potential interactions with several enzymes and receptors of interest in drug discovery. Notably, derivatives of this scaffold have shown promise as inhibitors of enzymes involved in inflammatory pathways, making them attractive candidates for treating conditions such as arthritis and inflammatory bowel disease.
Furthermore, the formamido group has been identified as a key pharmacophore in several bioactive molecules. Its ability to engage in hydrogen bonding interactions with biological targets has been exploited to design molecules with improved binding affinities. In the case of 2-(3-formamido-5-methyloxolan-3-yl)acetic acid, this functionality may play a crucial role in modulating its biological activity by influencing its binding mode within target proteins or receptors.
Ongoing research continues to explore new applications for this compound and its derivatives. One particularly exciting area involves its use as a precursor for more complex drug candidates through modular synthetic strategies. By leveraging its versatile structural framework, chemists can design molecules with tailored properties that address unmet medical needs.
The development of novel synthetic methodologies has also contributed significantly to the growing interest in 2-(3-formamido-5-methyloxolan-3-yl)acetic acid. Advances in flow chemistry, for example, have enabled continuous production processes that enhance scalability and reproducibility. These innovations are critical for moving promising candidates from academic research into industrial development pipelines.
In conclusion, 2-(3-formamido-5-methyloxolan-3-yl)acetic acid (CAS No. 2142182-33-8) represents a fascinating compound with significant potential in pharmaceutical chemistry and drug discovery. Its unique structural features, combined with recent advances in synthetic and computational methodologies, make it an attractive scaffold for developing new therapeutic agents. As research continues to uncover its full biological profile and synthetic utility, this compound is poised to play an important role in future medicinal chemistry endeavors.
2142182-33-8 (2-(3-formamido-5-methyloxolan-3-yl)acetic acid) 関連製品
- 87423-60-7(5-chloro-1-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione)
- 2171183-30-3((2R)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-(methylsulfanyl)butanoic acid)
- 946257-43-8(N-(2,3-dihydroxypropyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno2,3-dpyrimidine-6-carboxamide)
- 849055-55-6(3-[3-(trifluoromethyl)benzyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one)
- 1261975-91-0(2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol)
- 302922-51-6(N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide)
- 1935387-65-7(1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid)
- 303147-26-4(2-CHLORO-N-[5-CYANO-2-(METHYLSULFANYL)PHENYL]NICOTINAMIDE)
- 1351661-99-8(2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide)
- 2248382-78-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylate)



